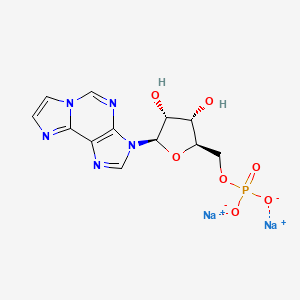
1,N6-Ethenoadenosine 5'-monophosphate (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,N6-Ethenoadenosine 5’-monophosphate (sodium) is a fluorescent analog of adenosine 5’-monophosphate. This compound is characterized by its long fluorescent lifetime, detectability at low concentrations, and relatively long wavelength of excitation (250-300 nm) and emission at 415 nm . It is commonly used as a probe in various biochemical assays due to its unique fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) can be synthesized through a series of chemical reactions involving the modification of adenosine 5’-monophosphateThe reaction conditions often include the use of specific reagents and catalysts to facilitate the etheno group addition and phosphorylation steps .
Industrial Production Methods: Industrial production of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The etheno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) with modified functional groups, which can be used for further biochemical studies .
Aplicaciones Científicas De Investigación
1,N6-Ethenoadenosine 5’-monophosphate (sodium) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) involves its interaction with specific molecular targets and pathways. The compound acts as a fluorescent probe, binding to adenosine 5’-monophosphate-related systems and emitting fluorescence upon excitation. This property allows researchers to detect and measure the presence and activity of adenosine 5’-monophosphate in various biological and chemical systems .
Comparación Con Compuestos Similares
Adenosine 5’-monophosphate: The parent compound of 1,N6-Ethenoadenosine 5’-monophosphate (sodium), used in similar biochemical assays.
1,N6-Ethenoadenosine: A related compound with similar fluorescent properties but lacking the phosphate group.
Uniqueness: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) is unique due to its combination of fluorescent properties and the presence of the phosphate group, making it a versatile probe for studying adenosine 5’-monophosphate-related systems. Its detectability at low concentrations and long fluorescent lifetime further enhance its utility in scientific research .
Propiedades
Fórmula molecular |
C12H12N5Na2O7P |
|---|---|
Peso molecular |
415.21 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
Clave InChI |
KVSQHHAQCKSCRL-CMUBXXRSSA-L |
SMILES isomérico |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


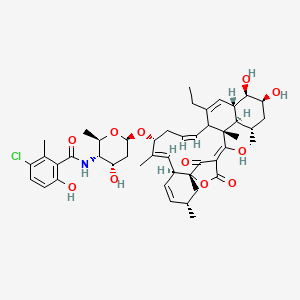
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
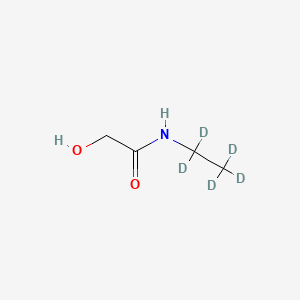
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
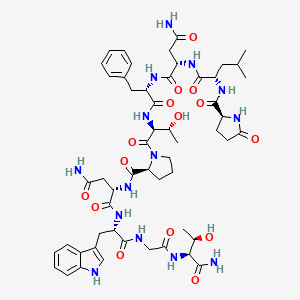

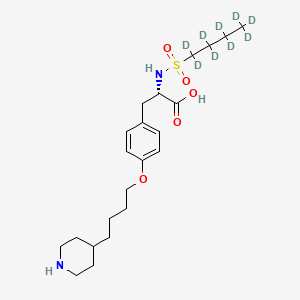
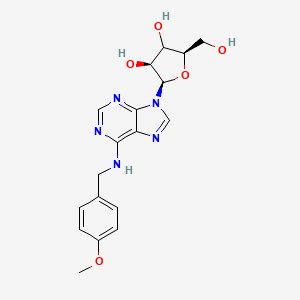
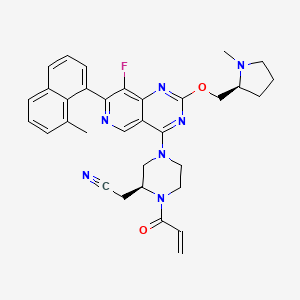

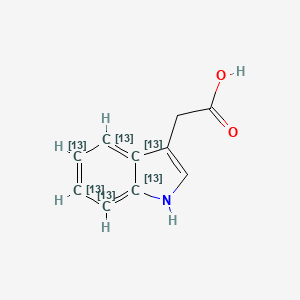
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)


